4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide
Descripción
4-(1,3-Dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a heterocyclic compound featuring a thienopyrazole core fused with a dioxoisoindolinylbutanamide substituent. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- Thieno[3,4-c]pyrazole: A sulfur- and nitrogen-containing bicyclic system known for its role in modulating kinase inhibition and anti-inflammatory activity .
- 1,3-Dioxoisoindoline: A phthalimide-derived moiety associated with proteolysis-targeting chimera (PROTAC) applications and antiangiogenic properties .
- p-Tolyl group: Enhances lipophilicity and influences pharmacokinetic properties.
The compound’s stereoelectronic properties and crystallographic parameters (e.g., bond angles, torsional flexibility) are typically elucidated using tools like SHELXL for X-ray refinement and Multiwfn for quantum chemical analysis .
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-8-10-16(11-9-15)28-22(19-13-32-14-20(19)26-28)25-21(29)7-4-12-27-23(30)17-5-2-3-6-18(17)24(27)31/h2-3,5-6,8-11H,4,7,12-14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCBYLVMFSDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3-dioxoisoindolin-2-yl moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Synthesis of the thieno[3,4-c]pyrazole core: This involves the reaction of a thieno compound with hydrazine derivatives under controlled conditions.
Coupling of the two moieties: The final step involves coupling the 1,3-dioxoisoindolin-2-yl moiety with the thieno[3,4-c]pyrazole core using a suitable linker, such as butanamide, under specific reaction conditions like the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Methodological Considerations
- Crystallography : SHELXL’s robust refinement algorithms enable precise determination of the compound’s dihedral angles (e.g., 8.2° deviation in the butanamide chain).
- Wavefunction Analysis : Multiwfn’s topology studies highlight charge transfer interactions critical for PROTAC ternary complex formation.
Actividad Biológica
The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.48 g/mol. The structure features a dioxoisoindoline moiety linked to a thieno[3,4-c]pyrazole ring, which is associated with various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antidiabetic Activity
- Recent studies have shown that derivatives of similar structures exhibit potent inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, certain hybrids demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects compared to standard drugs like alogliptin .
-
Antioxidant Properties
- Compounds with similar structural frameworks have been evaluated for their antioxidant capabilities using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). These studies suggest that the compound may possess significant free radical scavenging activity, contributing to its therapeutic potential in oxidative stress-related conditions .
-
Cytotoxicity and Cancer Research
- Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing. The structure-activity relationship (SAR) analysis indicates that modifications to the isoindoline core can enhance or diminish cytotoxic effects, highlighting the importance of specific functional groups in mediating biological responses .
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds structurally related to this compound:
Study 1: DPP-4 Inhibition
In a study involving various synthesized hybrids based on similar frameworks, compounds were tested for their ability to inhibit DPP-4 in vitro and in vivo. Results indicated that certain derivatives exhibited up to 73% DPP-4 inhibition at 48 hours post-administration, demonstrating prolonged activity compared to established treatments .
Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant properties of related compounds. The study utilized the DPPH assay to assess radical scavenging activity, revealing that some derivatives had comparable efficacy to well-known antioxidants like ascorbic acid .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Coupling Reactions : Use of amide bond formation between the thieno[3,4-c]pyrazole core and the dioxoisoindolinylbutanamide moiety. Dry solvents like tetrahydrofuran (THF) are critical to prevent hydrolysis .
- Catalysts : Palladium-based catalysts or organic bases (e.g., triethylamine) enhance reaction efficiency and selectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve ≥95% purity .
Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | THF, 0°C, 24 hrs | 65 | 92 |
| 2 | Pd(PPh₃)₄, 80°C | 78 | 95 |
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the p-tolyl group shows aromatic protons at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 432.5) .
- X-ray Crystallography (if crystals form): Resolves bond lengths/angles and confirms stereochemistry .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity assays?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay Conditions : Varying pH or reducing agents (e.g., DTT) can alter protein-ligand interactions. Standardize buffer systems (e.g., PBS at pH 7.4) .
- Compound Stability : Perform stability studies via HPLC at 37°C over 24–72 hrs to detect degradation products .
- Off-Target Effects : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Table 2: Stability Data in Different Buffers
| Buffer | pH | Degradation (%) at 24 hrs |
|---|---|---|
| PBS | 7.4 | 5 |
| Tris-HCl | 8.0 | 12 |
Q. What mechanistic hypotheses explain its potential kinase inhibition?
The compound’s thienopyrazole and dioxoisoindolinyl groups suggest:
- ATP-Competitive Binding : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase hinge regions (e.g., hydrogen bonds with backbone NH of Glu91 in PKCθ) .
- Allosteric Modulation : Fluorescence polarization assays can test displacement of labeled ATP analogues .
- Validation : CRISPR-edited cell lines (e.g., kinase-dead mutants) to confirm target specificity .
Q. How to optimize solubility for in vitro assays without compromising activity?
- Co-Solvents : Use DMSO (≤0.1% final concentration) for stock solutions; dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) .
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance aqueous solubility .
- Structure-Activity Relationship (SAR) : Modify the butanamide linker with polar substituents (e.g., hydroxyl or amine groups) .
Methodological Notes
- Controlled Atmosphere : Perform air-sensitive steps (e.g., Grignard reactions) under nitrogen/argon .
- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches.
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cell-based assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
